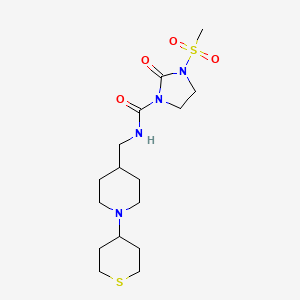

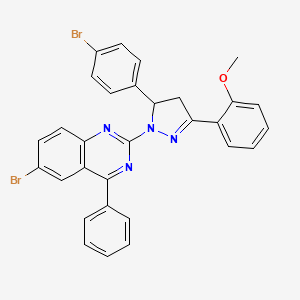

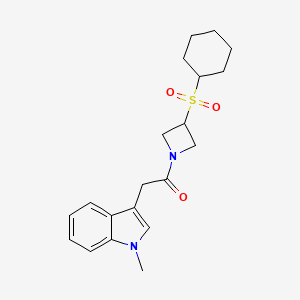

![molecular formula C17H16FN3O3S2 B2357605 4-[3-(2-氟苯基)-1,2,4-噁二唑-5-基]-1-(2-噻吩磺酰基)哌啶 CAS No. 946293-96-5](/img/structure/B2357605.png)

4-[3-(2-氟苯基)-1,2,4-噁二唑-5-基]-1-(2-噻吩磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . These scaffolds can be synthesized from amidoxime . A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a part of the compound, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .科学研究应用

抗病毒活性

该化合物的结构特征表明其可能具有抗病毒特性。研究人员已经合成了类似的吲哚衍生物,并发现它们对病毒有效。例如:

作用机制

Target of Action

It is related to the modulation of premature translation termination or nonsense-mediated mrna decay . This suggests that the compound may interact with cellular machinery involved in protein synthesis and mRNA processing.

Mode of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might interact with its targets to alter these processes, potentially leading to changes in protein synthesis and mRNA decay.

Biochemical Pathways

Considering its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might affect pathways related to these processes. These could include pathways involved in protein synthesis, mRNA processing, and cellular response to aberrant mRNAs.

Result of Action

Given its potential role in modulating premature translation termination or nonsense-mediated mrna decay , it can be inferred that the compound might lead to changes in protein levels and mRNA stability within the cell, potentially affecting cellular functions and responses.

属性

IUPAC Name |

3-(2-fluorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c18-14-5-2-1-4-13(14)16-19-17(24-20-16)12-7-9-21(10-8-12)26(22,23)15-6-3-11-25-15/h1-6,11-12H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEYYPICCBHBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

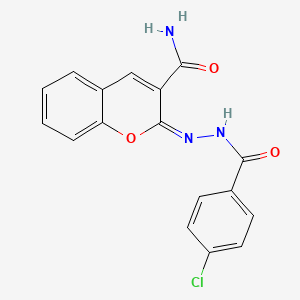

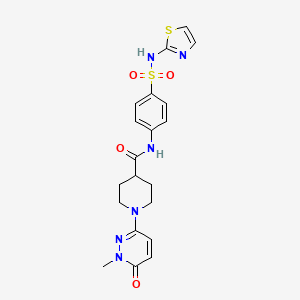

![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

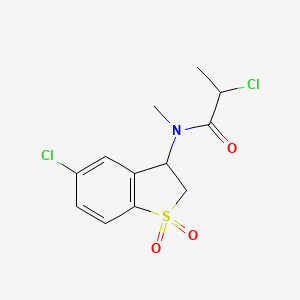

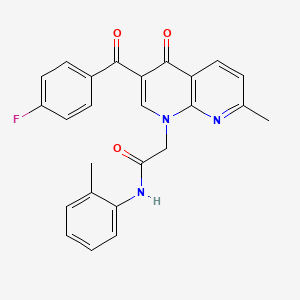

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)

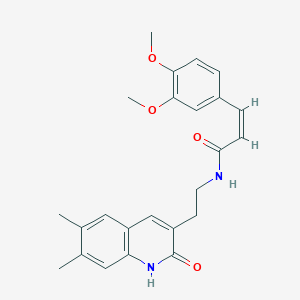

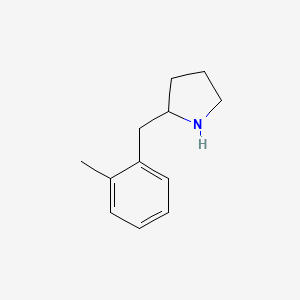

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)